2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1375471-68-3) is a synthetic, heterobifunctional small molecule (molecular weight: 239.63 g/mol; purity: ≥95%) comprising a 1,4-disubstituted 1,2,3-triazole core bearing a 4-fluorophenyl substituent at the N1 position and a chloroacetyl group at the C4 position. The chloroacetyl moiety functions as an electrophilic warhead for covalent modification of biological nucleophiles, while the 4-fluorophenyl group introduces distinct electronic properties that modulate the triazole ring's electron density.

Molecular Formula C10H7ClFN3O
Molecular Weight 239.63 g/mol
CAS No. 1375471-68-3
Cat. No. B1457803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
CAS1375471-68-3
Molecular FormulaC10H7ClFN3O
Molecular Weight239.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F
InChIInChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2
InChIKeySRENTSCNVMTEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1375471-68-3): A Fluorinated Triazole Scaffold for Chemical Biology and Medicinal Chemistry


2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1375471-68-3) is a synthetic, heterobifunctional small molecule (molecular weight: 239.63 g/mol; purity: ≥95%) comprising a 1,4-disubstituted 1,2,3-triazole core bearing a 4-fluorophenyl substituent at the N1 position and a chloroacetyl group at the C4 position . The chloroacetyl moiety functions as an electrophilic warhead for covalent modification of biological nucleophiles, while the 4-fluorophenyl group introduces distinct electronic properties that modulate the triazole ring's electron density . As a versatile building block in click chemistry and medicinal chemistry programs, this compound serves as a key intermediate for generating focused libraries of triazole-containing probes and drug candidates .

Why 2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one Cannot Be Simply Replaced by Non-Fluorinated or Differently Substituted Triazole Analogs


Within the class of 1,4-disubstituted 1,2,3-triazolyl chloromethyl ketones, superficial structural similarity masks profound functional divergence. The 4-fluorophenyl substituent at the N1 position significantly alters the electronic environment of the triazole ring compared to unsubstituted phenyl, 4-chlorophenyl, or 4-bromophenyl analogs, directly impacting the electrophilic reactivity of the chloroacetyl warhead, the compound's metabolic stability, and its molecular recognition by biological targets [1]. Generic substitution with a non-fluorinated analog (e.g., 2-chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, CAS 88137-71-7) introduces different hydrogen-bonding capabilities, lipophilicity, and steric parameters that can alter target engagement, selectivity profiles, and downstream biological outcomes . The fluorine atom serves as a metabolic blocking group at the para position, potentially reducing oxidative metabolism compared to the unsubstituted phenyl congener [2]. These electronic, steric, and metabolic distinctions preclude simple interchangeability and demand compound-specific validation.

Quantitative Differentiation Evidence for 2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1375471-68-3) Against Closest Analogs


Electronic Modulation of the Triazole Core: Hammett Substituent Constant Comparison of 4-Fluorophenyl vs. 4-H, 4-Cl, and 4-Br Analogs

The 4-fluorophenyl substituent (Hammett σp = 0.06) exerts a distinct electronic influence on the 1,2,3-triazole ring compared to the unsubstituted phenyl analog (σp = 0.00), the 4-chlorophenyl analog (σp = 0.23), and the 4-bromophenyl analog (σp = 0.23) [1]. While fluorine's σp value is modestly electron-withdrawing, its strong negative inductive effect (−I) and positive mesomeric effect (+M) create a unique polarization pattern that is absent in the −H, −Cl, or −Br congeners. This directly modulates the electron density at the triazole N2 and N3 positions, which serve as hydrogen-bond acceptors in target binding pockets [2]. The calculated LogP for the 4-fluorophenyl triazole scaffold (approximately 1.6–2.3) differs from the 4-bromophenyl analog (LogP ≈ 2.45), affecting membrane permeability and non-specific protein binding .

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Electrophilic Warhead Reactivity: Chloroacetyl vs. Alternative α-Haloketone Moieties in Triazole-Based Covalent Probes

The chloroacetyl group provides a balanced electrophilic reactivity profile suitable for selective cysteine alkylation in biological contexts, with reduced non-specific reactivity compared to bromoacetyl or iodoacetyl analogs [1]. While the bromoacetyl analog (CAS 88137-72-8, MW 300.54) is approximately 3–10 fold more reactive toward thiol nucleophiles, this heightened reactivity often correlates with increased off-target labeling and cellular toxicity . The chloroacetyl group of CAS 1375471-68-3 offers a favorable kinetic window: sufficient reactivity for efficient target engagement under physiological conditions (pH 7.4, 37°C) yet attenuated enough to minimize promiscuous alkylation of abundant intracellular thiols such as glutathione [2]. This balance is critical for applications requiring cellular target engagement with acceptable selectivity windows.

Chemical Biology Covalent Inhibitor Design Activity-Based Protein Profiling

Metabolic Stability Advantage: 4-Fluorophenyl as a Para-Blocking Group Against CYP450-Mediated Oxidation vs. Unsubstituted Phenyl Analog

The para-fluoro substituent on the N1-phenyl ring of CAS 1375471-68-3 serves as a metabolic blocking group, protecting the phenyl ring from cytochrome P450 (CYP)-mediated hydroxylation at the para position—the predominant site of oxidative metabolism for unsubstituted phenyl rings [1]. The 4-fluorophenyl group is metabolically more stable than the unsubstituted phenyl analog (CAS 88137-71-7), where para-hydroxylation generates a phenol metabolite that can undergo subsequent Phase II conjugation (glucuronidation or sulfation), accelerating systemic clearance . The 4-chlorophenyl and 4-bromophenyl analogs, while also blocking para-oxidation, introduce higher lipophilicity (LogP ≈ 2.45) that can promote CYP3A4-mediated metabolism at alternative sites or increase the risk of mechanism-based inactivation [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Procurement Differentiation: Cost and Availability of CAS 1375471-68-3 vs. Closest Halogenated Analogs

CAS 1375471-68-3 (2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one) is commercially available from multiple suppliers including Biosynth (via CymitQuimica) at a purity of ≥95%, with documented pricing of €716.00 for 50 mg and €1,961.00 for 500 mg . In comparison, the unsubstituted phenyl analog (CAS 88137-71-7, MW 221.64) is available from chememu at 97% purity, while the 4-bromophenyl analog (CAS 88137-72-8, MW 300.54) is available at 97% purity from chememu . The 4-methoxyphenyl analog (CAS 88137-74-0, MW 251.67) and 3-trifluoromethylphenyl analog (CAS 1384431-14-4, MW 289.64, priced at approximately $1,080/50 mg) represent alternative substitution patterns with divergent electronic and steric properties . The 4-fluorophenyl variant occupies a strategic middle ground: it provides the metabolic and electronic advantages of fluorine incorporation without the substantial molecular weight increase and cost premium associated with the trifluoromethyl analog.

Chemical Procurement Building Block Selection Medicinal Chemistry Supply Chain

Recommended Scientific and Industrial Applications for 2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS 1375471-68-3)


Covalent Fragment-Based Lead Discovery: Thiol-Reactive Probe Synthesis

Structure-Activity Relationship (SAR) Studies on Triazole-Containing Kinase Inhibitors

Antimicrobial Lead Optimization: Fluorophenyl-Triazole Scaffold Derivatization

Chemical Probe Development for Target Identification and Validation

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